Pisiferic acid

Descripción

Pisiferic acid has been reported in Chamaecyparis formosensis, Isodon glutinosus, and other organisms with data available.

from Chamaecyparis pisifera; RN given refers to 4aR-trans parent cpd

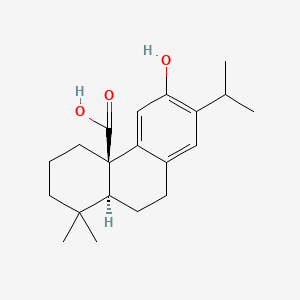

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHWSPHADLLZSS-PXNSSMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217844 | |

| Record name | Pisiferic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67494-15-9 | |

| Record name | (4aR,10aS)-1,3,4,9,10,10a-Hexahydro-6-hydroxy-1,1-dimethyl-7-(1-methylethyl)-4a(2H)-phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67494-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pisiferic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067494159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pisiferic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Pisiferic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pisiferic acid, a bioactive abietane diterpenoid, has garnered significant interest within the scientific community due to its promising pharmacological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on quantitative data, detailed experimental protocols for its isolation, and an elucidation of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Cupressaceae, Pinaceae, and Lamiaceae families. The most well-documented sources include various species of Chamaecyparis, Picea, and Salvia.

Chamaecyparis Species

The genus Chamaecyparis, commonly known as cypress, is a significant source of this compound. Chamaecyparis pisifera, in particular, is frequently cited as a primary natural source from which this compound was first isolated. The leaves and twigs of this plant are known to contain the compound.

Picea Species

Various species of spruce (Picea) have been identified as containing this compound and related diterpenoids. Picea abies, the Norway spruce, is a notable source, with the bark being a primary location for the accumulation of these compounds.

Salvia Species

Several species within the genus Salvia (sage) have been reported to produce this compound. While often present in smaller quantities compared to Chamaecyparis, these species represent a diverse botanical source for this compound.

Quantitative Analysis of this compound Content

Obtaining precise quantitative data for the yield of this compound from its natural sources is often challenging and can vary depending on the plant's geographical location, age, and the extraction method employed. While comprehensive, directly comparable quantitative data for this compound across all its sources is limited in the readily available literature, this guide presents the available information to offer a comparative perspective.

| Plant Source | Plant Part | Extraction Method | Compound Class Content | Specific this compound Yield | Reference |

| Picea abies | Bark | Ethanolic Extraction | Resin acids: 7.16 mg/g (inner bark), 2.39 mg/g (outer bark) | Not Specified | [1] |

| Salvia species | Leaves | Methanolic Extraction | Total Phenolic Content: 57.87 - 126.91 mg GAE/g extract | Not Specified | [2] |

Note: The table highlights the current gap in literature regarding specific yield of this compound. Much of the available data focuses on the total content of broader compound classes like resin acids or total phenolics.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. A particularly effective and environmentally friendly method is supercritical fluid extraction (SFE).

Supercritical Fluid Extraction (SFE) of this compound from Chamaecyparis pisifera Leaves

This protocol is based on a patented method for extracting this compound.

3.1.1. Materials and Equipment

-

Ground leaves of Chamaecyparis pisifera

-

Supercritical fluid extractor

-

CO₂ (food grade)

-

Entrainment agent (e.g., 90% ethanol)

-

High-pressure silica gel column

-

Dichloromethane

-

Acetone

-

Rotary evaporator

-

Crystallization apparatus

3.1.2. Extraction Workflow

References

The Discovery and Isolation of Pisiferic Acid from Chamaecyparis pisifera: A Technical Guide for Researchers

Abstract

Pisiferic acid, a bioactive abietane diterpenoid isolated from the leaves and twigs of the Sawara cypress (Chamaecyparis pisifera), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound. It details a comprehensive, state-of-the-art extraction and purification protocol utilizing supercritical fluid extraction (SFE) coupled with high-pressure column chromatography, and presents a comparative analysis with other potential extraction methodologies. Furthermore, this guide elucidates the molecular mechanism of action of this compound, focusing on its role as a protein phosphatase 2C (PP2C) activator and its subsequent impact on apoptotic signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and further investigation by researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Chamaecyparis pisifera, commonly known as the Sawara cypress, is a species of cypress native to Japan[1]. Traditionally, various parts of this plant have been utilized for their aromatic and medicinal properties. Modern phytochemical investigations have revealed a rich chemical profile, including a variety of terpenoids. Among these, this compound (12-hydroxyabieta-8,11,13-trien-20-oic acid) has emerged as a compound of significant interest[2].

First isolated and characterized from C. pisifera, this compound has demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects[3][4]. Notably, recent research has highlighted its potential as a novel activator of protein phosphatase 2C (PP2C), an enzyme family implicated in the regulation of cellular stress responses and apoptosis[5]. This discovery has opened new avenues for exploring this compound as a chemical probe to study PP2C-mediated signaling and as a lead compound for the development of new therapeutic agents[5]. This guide aims to provide a comprehensive technical resource for the scientific community, detailing the methodologies for its efficient isolation and providing insights into its mechanism of action.

Extraction and Isolation of this compound: A Comparative Overview

The efficient extraction and purification of this compound are crucial for its subsequent biological evaluation and potential therapeutic application. While several methods can be employed for the extraction of diterpenoids from plant matrices, supercritical fluid extraction (SFE) has emerged as a green and highly efficient technique. This section provides a detailed protocol for SFE followed by purification and compares it with other potential methods such as maceration and ultrasound-assisted extraction (UAE).

Recommended Protocol: Supercritical Fluid Extraction (SFE) followed by High-Pressure Column Chromatography

This protocol is adapted from a patented method and offers high yield and purity with the benefit of being an environmentally friendly process[6].

-

Raw Material Preparation: 1000g of dried leaves of Chamaecyparis pisifera are ground into a fine powder.

-

Supercritical Fluid Extraction:

-

The powdered plant material is placed in a supercritical extraction reactor.

-

CO₂ is used as the solvent with 90% ethanol as an entrainer.

-

Extraction is performed under the following conditions:

-

Extractor Temperature: 35°C

-

Extractor Pressure: 28 MPa

-

Separator Temperature: 30°C

-

Separator Pressure: 6 MPa

-

CO₂ Flow Rate: 18 L/h

-

Extraction Time: 1 hour

-

-

The resulting extract is collected.

-

-

High-Pressure Silica Gel Column Chromatography:

-

The crude extract is dissolved in ethanol and loaded onto a high-pressure stainless steel chromatography column (internal diameter 100mm, length-to-diameter ratio 1:12) packed with 300 mesh silica gel.

-

Gradient elution is performed using a dichloromethane-acetone solvent system with the following volume ratios: 13:3, 5:3, and 2:3.

-

The fractions containing this compound are collected.

-

-

Concentration and Recrystallization:

-

The collected fractions are concentrated under reduced pressure.

-

The concentrate is cooled to induce crystallization, yielding a coarse-grain product.

-

The coarse product is then recrystallized from a methylene chloride-methanol (9:2 v/v) solvent system.

-

The resulting crystals are leached and dried to obtain the final product.

-

From 1000g of raw Chamaecyparis pisifera leaves, this method yielded 1.04g of this compound with a purity of 90.9% in one documented example[6]. Another example in the same patent reported a yield of 7.18g with 93.5% purity using slightly different column parameters[6].

Comparative Analysis of Extraction Methods

To provide a broader perspective, the following table summarizes the SFE method alongside other potential extraction techniques. The data for maceration and UAE are based on typical yields for diterpenoids from coniferous plants and serve as an estimation for comparison.

| Method | Principle | Typical Solvents | Estimated Yield Range for Diterpenoids | Estimated Purity Range | Advantages | Disadvantages |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as the extraction solvent, often with a co-solvent (entrainer). | CO₂, Ethanol | High (e.g., ~0.1-0.7% for this compound)[6] | High (e.g., >90%)[6] | Environmentally friendly, high selectivity, short extraction time. | High initial equipment cost. |

| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Ethanol, Methanol, Acetone | Low to Moderate | Low to Moderate | Simple, low cost. | Time-consuming, lower efficiency, large solvent consumption. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | Moderate to High | Moderate | Faster than maceration, reduced solvent consumption. | Potential for degradation of thermolabile compounds if not controlled. |

Biological Activity and Signaling Pathway of this compound

This compound exhibits a range of biological activities, with its pro-apoptotic effects being of particular interest for potential anticancer applications. The mechanism underlying this activity involves the activation of Protein Phosphatase 2C (PP2C).

Activation of PP2C and Dephosphorylation of Bad

This compound has been identified as a novel activator of PP2C[5]. In the context of apoptosis, a key substrate of PP2C is the pro-apoptotic protein Bad (Bcl-2-associated death promoter). The pro-apoptotic function of Bad is regulated by its phosphorylation status. When phosphorylated by upstream kinases such as Akt and members of the MAPK pathway, Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from interacting with anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.

By activating PP2C, this compound promotes the dephosphorylation of Bad. Dephosphorylated Bad is then released from 14-3-3 proteins and translocates to the mitochondria. At the mitochondria, Bad binds to and inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL. This inhibition allows the pro-apoptotic proteins Bax and Bak to oligomerize and form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates the caspase cascade, culminating in apoptosis.

The cytotoxicity of this compound has been demonstrated in human promyelocytic leukemia HL60 cells, where it induces apoptosis through a caspase-3/7-dependent mechanism involving the dephosphorylation of Bad[5].

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Isolation and Purification

The following diagram outlines the general experimental workflow for the isolation and purification of this compound from Chamaecyparis pisifera.

Caption: General workflow for this compound isolation.

Conclusion and Future Perspectives

This compound stands out as a promising natural product with well-defined pro-apoptotic activity mediated through the activation of PP2C. The supercritical fluid extraction method detailed in this guide provides an efficient and environmentally sustainable approach for its isolation, yielding a high-purity product suitable for further research.

Future investigations should focus on a more comprehensive evaluation of this compound's efficacy and safety in preclinical models of various cancers. Further elucidation of its interactions with other cellular targets and signaling pathways will undoubtedly provide a deeper understanding of its therapeutic potential. The detailed protocols and data presented herein are intended to serve as a valuable resource to accelerate these research endeavors and unlock the full potential of this intriguing natural compound.

References

- 1. BAD Dephosphorylation and Decreased Expression of MCL-1 Induce Rapid Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Bcl-2 Pathway | GeneTex [genetex.com]

- 4. scielo.br [scielo.br]

- 5. journals.biologists.com [journals.biologists.com]

- 6. aacrjournals.org [aacrjournals.org]

Pisiferic Acid: An Abietane Diterpenoid with Therapeutic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Pisiferic acid, a naturally occurring abietane diterpenoid isolated from the coniferous tree Chamaecyparis pisifera, has emerged as a molecule of significant interest in the scientific community.[1] This technical guide provides an in-depth overview of this compound, focusing on its core chemical properties, established biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of its signaling pathways are presented to support further research and development efforts. The primary focus will be on its roles as a potent activator of voltage-gated potassium channels and an inducer of apoptosis through the protein phosphatase 2C pathway, highlighting its therapeutic potential in channelopathies and oncology.

Introduction to this compound

This compound is a tricyclic diterpenoid belonging to the abietane class of natural products.[1] Its chemical structure is characterized by a 12-hydroxyabieta-8,11,13-trien-20-oic acid backbone.[1] First identified as a constituent of Chamaecyparis pisifera, it has since been found in other plant species and recognized for its diverse biological activities, including antibacterial and antifungal properties.[1] More recently, research has elucidated its specific molecular targets, paving the way for its investigation as a lead compound in drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | [1] |

| Molecular Formula | C₂₀H₂₈O₃ | [1] |

| Molecular Weight | 316.44 g/mol | |

| CAS Number | 67494-15-9 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 195-199 °C |

Mechanism of Action I: Activation of Voltage-Gated Potassium Channels

A significant area of research on this compound has been its remarkable ability to modulate the function of voltage-gated potassium channels, specifically Kv1.1 and Kv1.2. These channels are crucial for regulating neuronal excitability, and their dysfunction is implicated in neurological disorders such as episodic ataxia type 1 (EA1).

This compound acts as a channel opener by binding to the voltage-sensing domain (VSD) of Kv1.1 and Kv1.2. This interaction induces a conformational change in the VSD, which in turn leads to the opening of the channel pore, even at more hyperpolarized membrane potentials. This leftward shift in the voltage-dependence of activation effectively increases potassium ion efflux, thereby reducing neuronal excitability.

dot

Table 2: Quantitative Data on this compound's Effect on Kv Channels

| Parameter | Channel | Value | Reference |

| EC₅₀ (V₀.₅ act shift) | Kv1.1 | 12 µM | |

| EC₅₀ (V₀.₅ act shift) | Kv1.2 | 13 µM | |

| EC₅₀ (Eм shift) | Kv1.1-expressing oocytes | 9 µM | |

| V₀.₅ act shift (12 µM PA) | Heteromeric Kv1.1/Kv1.2 | -14 mV | |

| Eм shift (12 µM PA) | Oocytes expressing Kv1.1/Kv1.2 | -19 mV |

Mechanism of Action II: Induction of Apoptosis via PP2C Activation

This compound has also been shown to induce apoptosis in cancer cell lines, such as the human promyelocytic leukemia cell line HL-60. This pro-apoptotic activity is mediated through its activation of Protein Phosphatase 2C (PP2C).

PP2C is a family of phosphatases that can dephosphorylate and inactivate pro-apoptotic proteins like Bad (Bcl-2-associated death promoter). By activating PP2C, this compound leads to the dephosphorylation of Bad. Dephosphorylated Bad is then able to heterodimerize with anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby inhibiting their function. This disruption of the balance between pro- and anti-apoptotic proteins ultimately triggers the caspase cascade, leading to programmed cell death.

dot

Table 3: Cytotoxicity of this compound

| Cell Line | IC₅₀ | Reference |

| HL-60 (Human promyelocytic leukemia) | 36.6 µM |

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol is adapted for the study of this compound's effect on Kv1.1/Kv1.2 channels expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from adult female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours with gentle agitation.

-

Manually select healthy oocytes and inject them with cRNA encoding the desired Kv channel subunits (e.g., KCNA1 for Kv1.1, KCNA2 for Kv1.2, or a 1:1 mixture for heteromeric channels) using a microinjection system.

-

Incubate the injected oocytes at 18°C in ND96 solution supplemented with penicillin and streptomycin for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two sharp microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode serves as the voltage-sensing electrode, and the other as the current-injecting electrode.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV using a voltage-clamp amplifier.

-

Apply voltage steps to elicit ionic currents. For Kv channels, a typical protocol involves depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms, followed by a repolarization step to -50 mV to record tail currents.

-

Record baseline currents in the absence of this compound.

-

Perfuse the recording chamber with ND96 solution containing the desired concentration of this compound and repeat the voltage-step protocol to record currents in the presence of the compound.

3. Data Analysis:

-

Measure the peak current amplitude at each voltage step and the tail current amplitude.

-

Plot the normalized tail current as a function of the prepulse potential to generate a conductance-voltage (G-V) curve.

-

Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V₀.₅ act).

-

Compare the V₀.₅ act values in the absence and presence of this compound to quantify the voltage shift.

In Vitro Protein Phosphatase 2C (PP2C) Activity Assay

This protocol describes a colorimetric assay to measure the activation of PP2C by this compound using a malachite green-based method to detect released inorganic phosphate (Pi).

1. Reagents and Materials:

-

Recombinant human PP2C enzyme.

-

Phosphorylated substrate (e.g., phosphopeptide or α-casein).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

This compound stock solution in DMSO.

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

-

Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

-

Solution C: 34% (w/v) sodium citrate.

-

Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, and then add 1 part of a surfactant (e.g., Triton X-100) to a final concentration of 0.01%.

-

2. Assay Procedure:

-

In a 96-well microplate, prepare the reaction mixture containing assay buffer, the phosphorylated substrate, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding the recombinant PP2C enzyme to each well.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green Working Reagent.

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at 620-650 nm using a microplate reader.

3. Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate (Pi).

-

Convert the absorbance values of the samples to the amount of Pi released using the standard curve.

-

Calculate the PP2C activity as the amount of Pi released per unit time.

-

Determine the fold-activation of PP2C by this compound by comparing the activity in the presence of the compound to the vehicle control.

Total Synthesis of this compound

Several total syntheses of (±)-pisiferic acid have been reported. A common strategy involves the construction of a tricyclic core followed by the introduction of the necessary functional groups. One representative synthetic route is outlined below:

dot

A key feature of many synthetic approaches is the stereocontrolled construction of the decalin system, often starting from a chiral building block like the Wieland-Miescher ketone. Subsequent annulation reactions are employed to form the third ring of the abietane skeleton. Aromatization of one of the rings, followed by functional group manipulations such as demethylation and oxidation, ultimately yields this compound.

Conclusion and Future Directions

This compound stands out as a promising abietane diterpenoid with well-defined mechanisms of action on important cellular targets. Its ability to activate Kv1.1 and Kv1.2 channels suggests its potential as a therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as episodic ataxia. Furthermore, its pro-apoptotic effects through the activation of PP2C highlight its potential in cancer therapy.

References

The Biosynthesis of Pisiferic Acid: A Technical Guide for Researchers

Abstract

Pisiferic acid, an abietane-type diterpenoid found in plants of the Chamaecyparis genus, has garnered significant interest for its diverse biological activities, including antimicrobial and cytotoxic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). While the complete pathway in Chamaecyparis pisifera is yet to be fully elucidated, this guide synthesizes current knowledge from studies on closely related species and the broader context of diterpene resin acid biosynthesis in conifers. This document outlines the probable enzymatic players, reaction intermediates, and offers generalized experimental protocols for the elucidation and analysis of this pathway.

Introduction

This compound is a naturally occurring abietane diterpenoid characterized by a tricyclic carbon skeleton. It is primarily isolated from Chamaecyparis pisifera (Sawara cypress) and has demonstrated a range of biological activities, making it a molecule of interest for drug development.[1] The biosynthesis of this compound, like other diterpenoids in plants, originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The subsequent steps, involving cyclization and oxidation, are catalyzed by two key classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s).

This guide will delineate the proposed multi-step enzymatic conversion of GGPP to this compound, drawing heavily on functional characterization of homologous enzymes in the closely related species Chamaecyparis formosensis and Chamaecyparis obtusa.[2][3]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into two main stages: the cyclization of the linear precursor GGPP to form the initial diterpene scaffold, and the subsequent oxidative modifications of this scaffold.

Stage 1: Cyclization Cascade

The initial steps of this compound biosynthesis involve the conversion of GGPP into a tricyclic abietane olefin. This is a two-step process catalyzed by monofunctional diterpene synthases, as has been recently demonstrated in the Chamaecyparis genus.[2][3]

-

Formation of (+)-Copalyl Diphosphate: The biosynthesis is initiated by a class II diTPS, a (+)-copalyl diphosphate synthase (CPS), which protonates the terminal double bond of GGPP to initiate a bicyclization cascade, forming the bicyclic intermediate (+)-copalyl diphosphate ((+)-CPP). In Chamaecyparis formosensis and Chamaecyparis obtusa, the enzymes CfCPS1 and CoCPS, respectively, have been identified as monofunctional (+)-CPSs.[2][3]

-

Formation of Levopimaradiene: The (+)-CPP intermediate is then utilized by a class I diTPS. This enzyme catalyzes the ionization of the diphosphate moiety and a subsequent cyclization and rearrangement to form the tricyclic olefin, levopimaradiene. In C. formosensis and C. obtusa, levopimaradiene synthase (LS) activity has been demonstrated for the enzymes CfKSL1 and CoLS, respectively, which convert (+)-CPP to levopimaradiene.[2][3]

Stage 2: Oxidative Modifications

Following the formation of the abietane scaffold, a series of oxidative reactions are required to produce this compound. These reactions are catalyzed by cytochrome P450 monooxygenases, which introduce hydroxyl and carboxyl groups.

-

Formation of Ferruginol: Levopimaradiene likely undergoes aromatization and hydroxylation to form ferruginol. The exact enzymatic sequence for this conversion in Chamaecyparis is not yet fully characterized but is a common step in the biosynthesis of abietane diterpenoids.

-

Hydroxylation to Pisiferol: Ferruginol is then hydroxylated at the C-20 position to yield pisiferol. This step is a critical branch point leading towards this compound.

-

Oxidation to this compound: Finally, the C-20 hydroxyl group of pisiferol is oxidized to a carboxylic acid, forming this compound. This two-step oxidation is likely catalyzed by one or more CYP450s or an aldehyde dehydrogenase.

The following diagram illustrates the proposed biosynthetic pathway:

References

- 1. Pisiferdiol and this compound isolated from Chamaecyparis pisifera activate protein phosphatase 2C in vitro and induce caspase-3/7-dependent apoptosis via dephosphorylation of Bad in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of diterpene synthases in Chamaecyparis formosensis Matsum. which participated in an unprecedented diterpenoid biosynthesis route in conifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional identification of specialized diterpene synthases from Chamaecyparis obtusa and C. obtusa var. formosana to illustrate the putative evolution of diterpene synthases in Cupressaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Pisiferic Acid

Introduction

This compound is a naturally occurring abietane diterpenoid first isolated from the leaves of the Japanese cypress tree, Chamaecyparis pisifera.[1][2] This lipophilic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Structurally, it is characterized by a tricyclic diterpene core with a hydroxyl group and a carboxylic acid functional group, which contribute to its reactivity and potential for therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antimicrobial, and neuromodulatory properties. The content herein summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms.

Anticancer Activity

This compound has demonstrated notable cytotoxic and pro-apoptotic effects against specific cancer cell lines. Its primary mechanism in this context appears to be the activation of Protein Phosphatase 2C (PP2C), a key regulator of apoptosis.[4]

Mechanism of Action: Induction of Apoptosis

In human promyelocytic leukemia (HL60) cells, this compound functions as a novel activator of PP2C.[4] This activation leads to the dephosphorylation of the pro-apoptotic protein Bad. Dephosphorylated Bad is then able to antagonize anti-apoptotic Bcl-2 family proteins, ultimately triggering the intrinsic apoptosis pathway. This cascade culminates in the activation of effector caspases, specifically caspase-3 and caspase-7, which execute the programmed cell death.[4] The cytotoxicity of this compound is significant, though it is reported to be less potent than the related compound, pisiferdiol.[4]

Caption: Apoptotic pathway induced by this compound in HL60 cells.

Quantitative Data: Cytotoxicity

The following table summarizes the reported cytotoxic activity of this compound against the HL60 cancer cell line.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | HL60 (Human Promyelocytic Leukemia) | Cytotoxicity Assay | ~36.6 µM* | [4] |

| Pisiferdiol | HL60 (Human Promyelocytic Leukemia) | Cytotoxicity Assay | 18.3 µM | [4] |

*Calculated based on the report that pisiferdiol's cytotoxicity is 2-fold stronger than this compound's.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol outlines a method for quantifying the activity of caspase-3 and caspase-7, key executioner caspases in apoptosis, in response to treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HL60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours. Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control (e.g., staurosporine).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by mixing the supplied buffer and lyophilized substrate according to the manufacturer's instructions.

-

Lysis and Caspase Activation: After the desired treatment period (e.g., 24-48 hours), add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light. This allows for cell lysis and the enzymatic reaction to occur. The substrate contains the tetrapeptide sequence DEVD, which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Normalize the data to the vehicle control to determine the fold-increase in caspase activity.

Antimicrobial Activity

This compound exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria.[1][5] Studies have identified its effectiveness against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris.[1]

Mechanism of Action

The mode of action of this compound appears to be bacteria-specific. In the Gram-positive bacterium B. subtilis, it predominantly inhibits peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[1] In contrast, its effect on the Gram-negative bacterium P. vulgaris involves a more non-specific inhibition of macromolecule synthesis.[1] The carboxylic acid group at C-10 and the hydroxyl group at C-12 are considered critical structural factors for its antibacterial activity.[1]

Quantitative Data: Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) values are not detailed in the provided search results, the qualitative activity is summarized below.

| Bacterial Species | Gram Stain | Susceptibility to this compound | Reference |

| Proteus vulgaris | Negative | Susceptible | [1] |

| Staphylococcus aureus | Positive | Susceptible | [1] |

| Bacillus subtilis | Positive | Susceptible | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like this compound.

Caption: Experimental workflow for MIC determination via broth microdilution.

-

Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Modulation of Ion Channels

A significant area of research for this compound is its activity as a modulator of voltage-gated potassium (Kv) channels, particularly Kv1.1 and Kv1.2.[6][7] This activity positions it as a promising therapeutic lead for certain neurological disorders like Episodic Ataxia Type 1 (EA1), which is caused by loss-of-function mutations in the KCNA1 gene that encodes Kv1.1.[8][9]

Mechanism of Action: Kv Channel Opener

This compound acts as a channel opener by binding directly to the voltage-sensing domain (VSD) of the Kv1.1 and Kv1.2 channels.[6][10] This binding induces a conformational change in the VSD, mimicking the effect of membrane depolarization.[6][9] This action facilitates the opening of the channel pore, thereby increasing potassium ion efflux. Crucially, this mechanism allows this compound to restore function in a majority of EA1-linked mutant Kv1.1 channels.[8][9] It effectively corrects the channel's dysfunctional gating by hyperpolarizing its voltage dependence of activation (V₀.₅act).[10][11]

Caption: Mechanism of Kv1.1/1.2 channel activation by this compound.

Quantitative Data: Ion Channel Modulation

The following table summarizes the quantitative effects of this compound on Kv channels.

| Channel | Parameter | Effect | Value | Reference |

| Kv1.1 | EM Shift | Hyperpolarization | EC₅₀ = 9 µM | [6] |

| Kv1.2 | V₀.₅act Shift | Negative Shift | EC₅₀ = 13 µM | [6] |

| Kv1.1/Kv1.2 | V₀.₅act Shift | Negative Shift | -14 mV (at 12 µM) | [6] |

| Kv1.2 | EM Shift | Hyperpolarization | -18 mV (at 12 µM) | [10] |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol provides a simplified overview of how the effects of this compound on Kv channels are studied using TEVC electrophysiology.

-

Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog. Inject the oocytes with cRNA encoding the Kv channel subunits of interest (e.g., Kv1.1 and/or Kv1.2). Incubate the oocytes for 2-5 days to allow for channel expression in the cell membrane.

-

Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamp: Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a set level (e.g., -80 mV). Apply a series of voltage steps (e.g., from -80 mV to +60 mV) to activate the expressed Kv channels and record the resulting potassium currents.

-

Compound Application: Establish a baseline recording of the channel currents. Then, perfuse the chamber with the recording solution containing this compound at a known concentration (e.g., 10 µM).

-

Data Acquisition: Record the channel currents in the presence of this compound using the same voltage protocol. This allows for a direct comparison of channel activity before and after compound application.

-

Data Analysis: Analyze the recorded currents to determine parameters such as the voltage of half-maximal activation (V₀.₅act) and current amplitude. A negative shift in V₀.₅act indicates that the channel opens at more hyperpolarized potentials, signifying an opening effect by the compound. Construct dose-response curves to calculate EC₅₀ values.

Anti-inflammatory and Antioxidant Activities

While less extensively studied than its other properties, this compound is noted to possess potential anti-inflammatory and antioxidant effects.[3] The mechanisms for these activities are not fully elucidated for this compound itself, but can be inferred from the known actions of related diterpenoid compounds and other phytochemicals.

Potential anti-inflammatory mechanisms could involve the inhibition of key pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, and the downregulation of enzymes like cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators like prostaglandins.[12][13]

The antioxidant properties may arise from its ability to scavenge free radicals and up-regulate endogenous antioxidant enzymes, thereby protecting cells from oxidative stress.[14][15] However, direct experimental evidence and quantitative data for these activities of this compound are still emerging.

Conclusion

This compound is a multifaceted natural product with a range of significant biological activities. Its well-defined mechanisms as a pro-apoptotic agent and a potent opener of Kv1.1/Kv1.2 channels make it a compelling candidate for further investigation in oncology and neurology. The compound's demonstrated antibacterial properties also warrant further exploration. While its anti-inflammatory and antioxidant activities are less characterized, they represent a promising avenue for future research. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to harness the therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. (4aR,10aS)-1,3,4,9,10,10a-Hexahydro-6-hydroxy-1,1-dimethyl-7-(1-methylethyl)-4a(2H)-phenanthrenecarboxylic acid | C20H28O3 | CID 162209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Pisiferdiol and this compound isolated from Chamaecyparis pisifera activate protein phosphatase 2C in vitro and induce caspase-3/7-dependent apoptosis via dephosphorylation of Bad in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]

- 14. Hepatoprotective properties of p-coumaric acid in a rat model of ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant effect of p-coumaric acid on interleukin 1-β and tumor necrosis factor-α in rats with renal ischemic reperfusion | Nefrología [revistanefrologia.com]

The Modulatory Action of Pisiferic Acid on Voltage-Gated Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pisiferic acid, a natural abietane diterpene, has emerged as a potent and specific modulator of voltage-gated potassium channels, particularly Kv1.1 and Kv1.2. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its effects on channel gating and cellular excitability. The primary focus of this document is to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its analogs for channelopathies such as Episodic Ataxia Type 1 (EA1).

Introduction

Voltage-gated potassium (Kv) channels are critical regulators of neuronal excitability. Loss-of-function mutations in the genes encoding these channels can lead to severe neurological disorders. This compound, derived from the conifer Chamaecyparis pisifera, has been identified as a promising therapeutic lead due to its ability to rescue the function of certain mutant Kv channels.[1][2] This guide synthesizes the current understanding of how this compound interacts with and modulates these important ion channels.

Mechanism of Action

This compound acts as a positive modulator of Kv1.1 and Kv1.2 channels.[1][3] Its primary mechanism involves binding to the voltage-sensing domain (VSD) of the channel.[1] This interaction stabilizes the VSD in a more 'active' conformation, leading to a hyperpolarizing shift in the voltage-dependence of activation.[1][3] In essence, this compound makes it easier for the channel to open at more negative membrane potentials, thereby increasing potassium efflux and reducing cellular excitability.

Molecular dynamics simulations suggest that this compound enters a solvent-exposed cavity between the S1 and S4 helices of the VSD.[4] This binding induces a conformational change that is transmitted to the channel pore, facilitating its opening.[1] This allosteric modulation effectively rescues the function of many loss-of-function mutations found in diseases like EA1 by compensating for the gating defects caused by these mutations.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound on Kv1.1/Kv1.2 channels.

Quantitative Data on this compound Activity

The effects of this compound have been quantified using electrophysiological techniques, primarily two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes expressing wild-type or mutant Kv channels.

Table 1: Effect of this compound on Wild-Type Kv Channels

| Channel | Parameter | Value | Concentration | Reference |

| Kv1.1 | EC₅₀ for V₀.₅ act shift | 12 µM | Various | [1] |

| Kv1.1 | V₀.₅ act shift | -19 mV | 10 µM | [1] |

| Kv1.1 | Current Increase at -40 mV | 19-fold | 10 µM | [1] |

| Kv1.2 | EC₅₀ for V₀.₅ act shift | 13 µM | Various | [3] |

| Kv1.2 | V₀.₅ act shift | -13 mV | 10 µM | [3] |

| Kv1.1/Kv1.2 | V₀.₅ act shift | -14 mV | 12 µM | [1] |

Table 2: Rescue of Episodic Ataxia Type 1 (EA1) Mutant Kv1.1 Channels by this compound (12 µM)

| Mutant | V₀.₅ act Shift (mV) vs WT | V₀.₅ act Shift (mV) with PA | Current Fold-Increase with PA | Reference |

| R167M | N/A | N/A | ~3-fold | [1] |

| E283K | +12 | -15 | ~4-fold | [1] |

| F303V | +10 | -18 | ~5-fold | [1] |

| G311D | +15 | -8 | ~2-fold | [5] |

| R324T | +23 | -23 | ~6-fold | [1] |

| I407M | +18 | -20 | ~7-fold | [1] |

| V408A | +11 | -16 | ~10-fold | [1] |

Data are approximated from published figures and represent heterozygous, heteromeric (Kv1.1/Kv1.2) channel configurations.[1][5][6]

Table 3: Effect of this compound on Loss-of-Function (LOF) Mutant Kv1.2 Channels (12 µM)

| Mutant | V₀.₅ act Shift (mV) vs WT | V₀.₅ act Shift (mV) with PA | Current Fold-Increase at -20 mV | Reference |

| P23S | +10 | -15 | ~3-fold | [3] |

| T248A | +5 | -12 | ~2.5-fold | [3] |

| A253T | -5 | -20 | ~4-fold | [3] |

| G323R | +15 | -9 | ~2-fold | [3] |

| V381A | +8 | -18 | ~6-fold | [3] |

Data are for homomeric, homozygous mutant channels.[3]

Experimental Protocols

The primary experimental technique used to characterize the effects of this compound on Kv channels is the Two-Electrode Voltage Clamp (TEVC) of Xenopus laevis oocytes.

Oocyte Preparation and cRNA Injection

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA encoding wild-type or mutant Kv channel subunits (e.g., human Kv1.1, Kv1.2) is synthesized in vitro.

-

A nanoliter injector is used to inject 0.1-10 ng of cRNA into each oocyte.[3]

-

Injected oocytes are incubated for 1-2 days at 16°C in ND96 storage solution to allow for channel expression.[3]

Two-Electrode Voltage Clamp (TEVC) Recordings

-

Solutions:

-

Bath Solution (ND96): 96 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.6).[3]

-

Electrode Solution: 3 M KCl.

-

-

This compound Application:

-

A stock solution of this compound is prepared in DMSO (e.g., 250 mM).[7]

-

The stock is diluted to the desired final concentration (e.g., 12 µM) in the bath solution on the day of the experiment.

-

The solution is perfused over the oocyte at a constant rate (e.g., 1 ml/min) for a set duration (e.g., 3 minutes) prior to recording.[3]

-

-

Electrophysiological Recording:

-

Oocytes are impaled with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.

-

An amplifier (e.g., OC-725C) and data acquisition software (e.g., pClamp) are used to clamp the oocyte membrane potential and record the resulting currents.[3]

-

Voltage Protocol for Activation: From a holding potential of -80 mV, the membrane is typically depolarized in steps (e.g., from -80 mV to +40 mV in 10 or 20 mV increments) for a duration of 500 ms to 1 s. A repolarizing step to a negative potential (e.g., -50 mV) is used to record tail currents, from which the voltage-dependence of activation is determined.[8]

-

Voltage Protocol for Deactivation: Following a depolarizing pulse to activate the channels (e.g., to +40 mV), the membrane is repolarized to various negative potentials to measure the rate of channel closing.[3]

-

Experimental Workflow Diagram

Caption: A typical workflow for studying this compound's effects.

Selectivity of this compound

Studies have shown that this compound exhibits a degree of selectivity for certain Kv channels. While it potently modulates Kv1.1 and Kv1.2, it has been found to have negligible effects on other potassium channels, including KCNQ, Kv2.1, and hERG channels at concentrations up to 12 µM.[3] To date, there is no published evidence of this compound significantly modulating other major classes of ion channels such as voltage-gated sodium (Nav), calcium (Cav), or transient receptor potential (TRP) channels.

Conclusion

This compound is a valuable pharmacological tool for studying the function of Kv1.1 and Kv1.2 channels and holds significant promise as a therapeutic agent for related channelopathies. Its mechanism of action, involving direct binding to the voltage-sensing domain to promote channel opening, is well-characterized. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this natural compound. Future research should continue to explore the structural basis of its interaction with the VSD and its effects on a wider range of ion channels to fully delineate its selectivity profile.

References

- 1. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dryad | Data: Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants [datadryad.org]

- 8. researchgate.net [researchgate.net]

Pisiferic Acid: A Novel Kv1.1 Potassium Channel Opener for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Voltage-gated potassium channels, particularly Kv1.1, are critical regulators of neuronal excitability. Their dysfunction is implicated in neurological disorders such as Episodic Ataxia Type 1 (EA1). Pisiferic acid, a natural abietane diterpenoid, has emerged as a potent opener of Kv1.1 channels. This document provides a comprehensive technical overview of the current understanding of this compound's role as a Kv1.1 channel opener, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound and other Kv1.1 modulators.

Introduction: The Kv1.1 Channel and Episodic Ataxia Type 1

The voltage-gated potassium channel Kv1.1, encoded by the KCNA1 gene, is a key player in regulating neuronal excitability.[1] These channels are predominantly expressed in the central and peripheral nervous systems, where they contribute to the repolarization phase of the action potential, thereby controlling the frequency and duration of neuronal firing. Structurally, Kv1.1 channels are tetramers of four alpha subunits, each containing six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments constitute the pore domain.

Loss-of-function mutations in the KCNA1 gene lead to a group of neurological disorders known as Kv1.1 channelopathies, the most prominent being Episodic Ataxia Type 1 (EA1). EA1 is an autosomal dominant disorder characterized by episodes of ataxia (poor coordination and balance) and myokymia (continuous muscle twitching).[1] These symptoms are a direct consequence of neuronal hyperexcitability resulting from impaired Kv1.1 channel function. Current treatments for EA1 are largely symptomatic and do not address the underlying channel dysfunction, highlighting the need for targeted therapeutic strategies.

This compound: A Natural Product with Kv1.1 Opening Activity

This compound is a natural abietane diterpenoid compound originally isolated from the conifer Chamaecyparis pisifera.[2] It has been identified as a potent opener of wild-type (WT) and mutant Kv1.1 channels.[2] Notably, this compound has also been found to activate Kv1.2 channels and heteromeric Kv1.1/Kv1.2 channels, which are physiologically relevant as these subunits often co-assemble in the nervous system.[2]

Quantitative Electrophysiological Data

The effects of this compound on Kv1.1 and related channels have been quantified using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes. The key parameters measured include the half-maximal effective concentration (EC50) for the negative shift in the voltage of half-maximal activation (V₀.₅act) and the effect on the resting membrane potential (Eₘ).

| Channel | Parameter | Value | Reference |

| Homomeric Kv1.1 | EC₅₀ for V₀.₅ₐct negative shift | 12 µM | [2] |

| EC₅₀ for Eₘ hyperpolarization | 9 µM | [2] | |

| V₀.₅ₐct shift with 10 µM this compound | -19 mV | [2] | |

| V₀.₅ₐct shift with 100 µM this compound | -38 mV | [2] | |

| Current increase at -40 mV with 10 µM this compound | 19-fold | [2] | |

| Homomeric Kv1.2 | EC₅₀ for V₀.₅ₐct negative shift | 13 µM | [2] |

| V₀.₅ₐct shift with 10 µM this compound | -13 mV | [2] | |

| Eₘ hyperpolarization with 10 µM this compound | -17 mV | [2] | |

| Heteromeric Kv1.1/Kv1.2 | V₀.₅ₐct shift with 12 µM this compound | -14 mV | [2] |

| Eₘ hyperpolarization with 12 µM this compound | -19 mV | [2] |

Efficacy on EA1-Associated Kv1.1 Mutants

A significant finding is the ability of this compound to rescue the function of various EA1-associated Kv1.1 mutants. Studies have shown that this compound can restore function in 12 out of 12 tested EA1-linked mutant Kv1.1 channels in vitro.[2] This rescue effect is observed as an increase in channel peak current and a restoration of the voltage dependence of activation towards wild-type levels.[2]

Mechanism of Action: Targeting the Voltage-Sensing Domain

Molecular dynamics simulations have elucidated the mechanism by which this compound activates Kv1.1 channels.[2] It acts as a ligand that binds to the voltage-sensing domain (VSD) of the channel.[2] This binding induces a conformational change in the VSD, which in turn promotes the opening of the channel pore, effectively mimicking the effect of membrane depolarization.[2] This novel mechanism of action, targeting the VSD, distinguishes this compound from other known potassium channel openers.

Mechanism of this compound Action on Kv1.1.

In Vivo Efficacy in a Mouse Model of Episodic Ataxia Type 1

The therapeutic potential of this compound has been demonstrated in a preclinical mouse model of EA1. A knock-in mouse model harboring the E283K mutation in the Kcna1 gene (Kv1.1E283K/+) exhibits motor deficits characteristic of EA1.[2] Administration of this compound (1 mg/kg) to these mice restored wild-type motor function, providing strong evidence for its potential as a therapeutic agent for EA1.[2]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the study of this compound's effect on Kv1.1 channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Workflow for TEVC experiments in Xenopus oocytes.

-

cRNA Preparation and Injection: Complementary RNA (cRNA) encoding wild-type or mutant human Kv1.1 and Kv1.2 is synthesized in vitro from linearized cDNA templates. Stage V-VI Xenopus laevis oocytes are isolated and enzymatically defolliculated. A nanoinjector is used to inject approximately 50 nL of cRNA into the cytoplasm of each oocyte. For co-expression of Kv1.1 and Kv1.2, cRNAs are mixed in a 1:1 ratio.

-

Oocyte Incubation and Solutions: Injected oocytes are incubated for 24-72 hours at 16-18°C in ND96 solution to allow for channel expression. The composition of the ND96 storage solution is typically (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, with the pH adjusted to 7.4-7.6.[3][4] The recording solution is often the same as the storage solution.

-

Electrophysiological Recording: Whole-cell currents are recorded using a two-electrode voltage-clamp amplifier. Glass microelectrodes with a resistance of 0.5-2.0 MΩ are filled with 3 M KCl.

-

Activation Protocol: To measure the voltage-dependence of activation, oocytes are held at a holding potential of -80 mV. Test pulses are then applied in 10 mV increments from -80 mV to +60 mV.

-

Deactivation Protocol: To assess the rate of channel closing, a depolarizing pulse to +40 mV is applied to open the channels, followed by repolarizing pulses to various voltages (e.g., from -120 mV to -40 mV).

-

In Vivo Mouse Model Studies

-

Animal Model: A CRISPR-Cas9 generated knock-in mouse model harboring the human EA1-associated E283K mutation in the Kcna1 gene (Kv1.1E283K/+) is used.

-

Drug Administration and Behavioral Testing: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (IP) injection at a dose of 1 mg/kg.[2] Motor performance is assessed using tests such as the accelerating rotarod and balance beam to evaluate coordination and balance.

Molecular Dynamics Simulations

-

System Setup: All-atom molecular dynamics simulations are performed using a model of the human Kv1.1 channel embedded in a neuron-like lipid bilayer. This compound is placed in the solvent near the VSD of the channel.

-

Simulation Parameters: Simulations are typically run for several hundred nanoseconds using a force field such as CHARMM36. The system is maintained at a constant temperature and pressure (NPT ensemble). The interaction of this compound with the channel is then analyzed over the course of the simulation.

Future Directions and Therapeutic Implications

The discovery of this compound as a Kv1.1 channel opener with a novel mechanism of action presents a significant advancement in the field of neuronal channelopathies. Its ability to rescue the function of EA1-mutant channels and its in vivo efficacy in a relevant animal model make it a promising lead compound for the development of new therapies for EA1 and potentially other Kv1.1-related disorders, such as certain forms of epilepsy.

Future research should focus on:

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.

-

Detailed pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of this compound.

-

Further investigation into the effects of this compound on other ion channels to determine its specificity profile.

-

Exploration of its therapeutic potential in other neurological disorders characterized by neuronal hyperexcitability.

Conclusion

This compound represents a novel and promising therapeutic lead for the treatment of EA1 and other Kv1.1 channelopathies. Its unique mechanism of action, involving the direct modulation of the channel's voltage-sensing domain, opens up new avenues for the design of targeted therapies for neurological disorders. The comprehensive data presented in this guide underscore the significant potential of this compound and provide a solid foundation for its further development as a clinically viable therapeutic agent.

References

- 1. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparation of Xenopus laevis oocytes [protocols.io]

Pisiferic Acid: A Novel Modulator of Kv1.2 Potassium Channels

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of pisiferic acid, a natural abietane diterpenoid, on the function of Kv1.2 voltage-gated potassium channels. This compound has emerged as a promising lead compound for its ability to rescue the function of loss-of-function (LOF) variants of Kv1.2, which are associated with neurological disorders such as epilepsy and developmental delays.[1][2][3] This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Effects of this compound on Kv1.2 Channels

This compound modulates the activity of wild-type and mutant Kv1.2 channels primarily by shifting the voltage dependence of activation to more hyperpolarized potentials. This potentiating effect can restore function to channels affected by pathogenic mutations. The key quantitative parameters of this compound's effects on wild-type Kv1.2 channels expressed in Xenopus oocytes are summarized below.

| Parameter | Value | Channel Type | Concentration of this compound | Reference |

| EC50 for V0.5act shift | 13 µM | Homomeric Kv1.2 | Not Applicable | [1][4][5] |

| EC50 for resting membrane potential (EM) shift | 9 µM | Homomeric Kv1.2 | Not Applicable | [1][4][5] |

| V0.5act shift | -13 mV | Homomeric Kv1.2 | 10 µM | [4][5] |

| V0.5act shift | -14 mV | Heteromeric Kv1.1/Kv1.2 | 12 µM | [4][5] |

| EM hyperpolarization | -17 mV | Homomeric Kv1.2 | 10 µM | [4][5] |

| EM hyperpolarization | -18 mV | Homomeric Kv1.2 | 12 µM | [1][6][7] |

| EM hyperpolarization | -19 mV | Heteromeric Kv1.1/Kv1.2 | 12 µM | [4][5] |

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the effects of this compound on Kv1.2 channels.

Molecular Biology and Oocyte Preparation

-

Constructs: Human KCNA2 (encoding Kv1.2) cDNA is subcloned into a suitable expression vector (e.g., pGEM). Site-directed mutagenesis is performed to introduce specific mutations.

-

cRNA Synthesis: Capped cRNA is synthesized in vitro from linearized plasmid DNA using a commercially available mMessage mMachine kit.

-

Oocyte Injection: Stage V-VI Xenopus laevis oocytes are defolliculated and injected with cRNA encoding the desired Kv1.2 channel subunits. For heteromeric channels, a specific ratio of cRNAs (e.g., 1:1 for Kv1.1/Kv1.2) is injected. Oocytes are then incubated at 16-18°C in ND96 solution.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Recording Setup: Whole-cell currents from cRNA-injected oocytes are recorded using a two-electrode voltage clamp amplifier. Borosilicate glass microelectrodes are filled with 3 M KCl.

-

Recording Solution: The standard bath solution (ND96) contains 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, with the pH adjusted to 7.5.

-

This compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then diluted into the recording solution to the final desired concentration. The solution is perfused over the oocyte during recording.

-

Voltage Protocols:

-

Activation: Oocytes are held at a holding potential of -80 mV. To elicit currents, depolarizing voltage steps are applied in 10 mV increments to a range of potentials (e.g., from -80 mV to +40 mV).

-

Deactivation: To measure tail currents, a depolarizing prepulse is applied to activate the channels, followed by repolarizing steps to a range of more negative potentials.

-

Inactivation: A long depolarizing pulse is applied to assess the extent and rate of channel inactivation.

-

Data Analysis

-

Conductance-Voltage (G-V) Relationship: The peak tail current amplitude at a specific repolarizing potential is plotted against the prepulse potential. The resulting data are fitted with a Boltzmann function to determine the half-maximal activation voltage (V0.5act).

-

Statistical Analysis: Paired or unpaired t-tests are typically used to compare data before and after the application of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the typical experimental workflow for its characterization.

Caption: Proposed mechanism of this compound action on the Kv1.2 channel.

Caption: General experimental workflow for characterizing this compound's effects.

Molecular Mechanism of Action

In silico docking and molecular dynamics simulations, combined with mutagenesis studies, have identified a putative binding site for this compound on the voltage-sensing domain (VSD) of Kv1 channels.[1][6] The binding of this compound to the VSD is thought to stabilize the activated conformation of the voltage sensor, thereby promoting channel opening at more negative membrane potentials.[4][8][9] This allosteric modulation is distinct from pore-blocking mechanisms. For Kv1.2, arginine 189 in the S1 domain has been identified as a key residue for mediating this compound sensitivity.[1]

Conclusion

This compound represents a significant discovery in the field of potassium channel pharmacology. Its ability to rescue the function of LOF Kv1.2 mutants by modulating the VSD highlights a promising therapeutic strategy for certain channelopathies.[1][2][3][10] The data and protocols summarized in this guide provide a foundation for further research into the therapeutic potential of this compound and its derivatives for neurological disorders linked to Kv1.2 dysfunction.

References

- 1. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants. | Read by QxMD [read.qxmd.com]

- 3. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor–mediated ligand activation of Kv1.1 [escholarship.org]

- 9. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Antifungal Potential of Pisiferic Acid: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pisiferic acid, a natural abietane-type diterpenoid isolated from the Japanese cypress, Chamaecyparis pisifera, has demonstrated a range of biological activities, including notable antifungal properties. This technical guide provides an in-depth overview of the current understanding of this compound's antifungal activity, its putative mechanisms of action, and detailed experimental protocols for its evaluation. While quantitative data remains emergent, this document consolidates existing knowledge to support further research and development in the field of natural antifungal agents.

Introduction: this compound

This compound is a resinous secondary metabolite belonging to the abietane class of diterpenes. It is primarily sourced from plants of the Cupressaceae family, notably Chamaecyparis pisifera. Structurally characterized by a three-ring core, a carboxylic acid group, and a hydroxyl group, its amphiphilic nature is believed to contribute to its biological activity. Initial studies have highlighted its potential against various pathogens, with significant interest in its effects on fungi.

Quantitative Antifungal Activity

Comprehensive quantitative data on the antifungal spectrum of this compound is not widely available in peer-reviewed literature. However, its activity against the economically significant phytopathogen Magnaporthe oryzae (formerly Pyricularia oryzae), the causative agent of rice blast disease, has been noted.[1][2][3] Further research is required to establish a broad-spectrum antifungal profile with specific Minimum Inhibitory Concentration (MIC) values against a panel of human and plant pathogenic fungi.

Table 1: Reported Antifungal Activity of this compound

| Fungal Species | Common Name | Type of Activity | MIC (µg/mL) | Reference |

| Magnaporthe oryzae | Rice Blast Fungus | Antifungal | Not Reported | [1][2][3] |

Putative Mechanism of Action

While the precise antifungal mechanism of this compound is not fully elucidated, current evidence points towards the induction of an apoptosis-like programmed cell death (PCD) cascade, potentially initiated by the activation of specific host enzymes.

Activation of Protein Phosphatase 2C (PP2C)

Studies have demonstrated that this compound can act as an activator of Protein Phosphatase 2C (PP2C) in human cells, leading to caspase-dependent apoptosis.[4] PP2C is a highly conserved family of Ser/Thr phosphatases found across eukaryotes, including fungi, where they play crucial roles in signal transduction and stress responses.[5][6][7]

It is hypothesized that this compound exerts its antifungal effect through a similar pathway. By activating a fungal PP2C homolog, it could trigger a dephosphorylation event that initiates an apoptosis-like cascade. Fungal PCD shares many hallmarks with mammalian apoptosis, including the activation of metacaspases (caspase-like proteases), mitochondrial dysfunction, and DNA fragmentation.[8][9][10] This proposed pathway represents a promising avenue for further investigation.

Other Potential Mechanisms

Like many bioactive terpenoids, this compound may also exert its antifungal effects through additional mechanisms that warrant investigation:[11]

-

Cell Membrane Disruption: The lipophilic nature of the diterpene core could allow for intercalation into the fungal cell membrane, disrupting its integrity, altering fluidity, and leading to the leakage of essential cellular contents.[11][12]

-

Inhibition of Ergosterol Biosynthesis: Many natural and synthetic antifungals target the ergosterol biosynthesis pathway, which is critical for maintaining the structure and function of the fungal plasma membrane.[13][14][15] this compound could potentially inhibit key enzymes within this pathway.

Visualization of the Putative Signaling Pathway

The following diagram illustrates the hypothesized mechanism of this compound-induced apoptosis-like cell death in fungi via PP2C activation.

Caption: Putative signaling pathway of this compound in fungi.

Experimental Protocols

Standardized methods are crucial for reliably assessing the antifungal activity of natural compounds. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods M27 for yeasts and M38 for filamentous fungi, which can be adapted for this compound.[16][17][18]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a target fungal strain (e.g., Candida albicans or Aspergillus fumigatus).

1. Materials and Reagents:

-

This compound (high purity)

-

Dimethyl sulfoxide (DMSO, sterile)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar/Broth (PDA/PDB)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline (0.85%) with 0.05% Tween 80 (for filamentous fungi)

-

Spectrophotometer or microplate reader

-

Hemocytometer or spectrophotometer for inoculum counting

-

Incubator

2. Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). This serves as the primary stock solution. Ensure complete dissolution.

-

Prepare a working stock solution by diluting the primary stock in RPMI-1640 medium to twice the highest desired final concentration. The final DMSO concentration should not exceed 1-2% to avoid inhibiting fungal growth.

3. Inoculum Preparation:

-

For Yeasts (e.g., Candida albicans):

-

Subculture the yeast on an SDA plate and incubate for 24-48 hours.

-

Pick several colonies and suspend them in sterile saline.

-

Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[19][20]

-

-

For Filamentous Fungi (e.g., Aspergillus fumigatus):

-